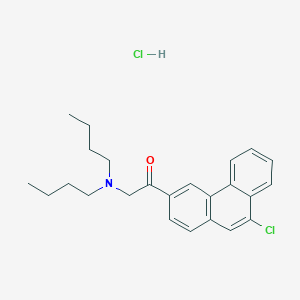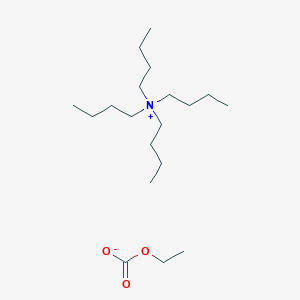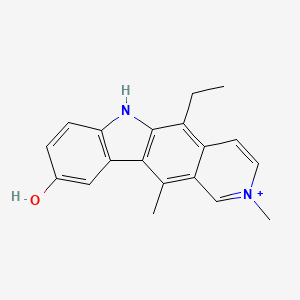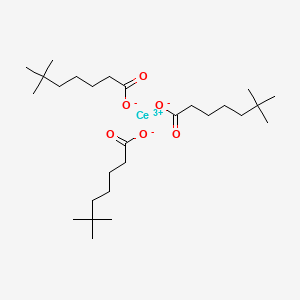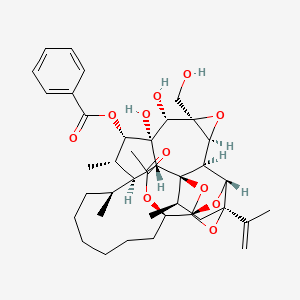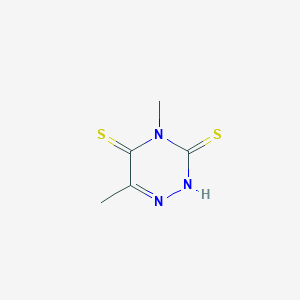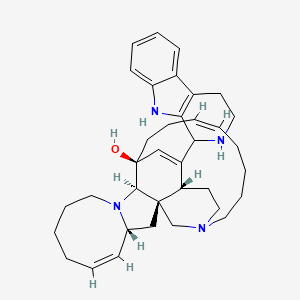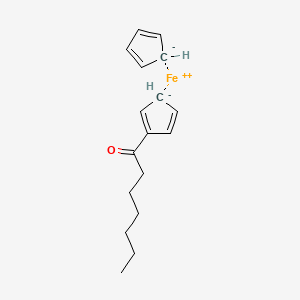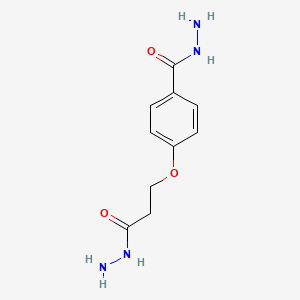
p-(3-Hydrazino-3-oxopropoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3-Hydrazino-3-oxopropoxy)benzohydrazide: is a chemical compound with the molecular formula C10H14N4O3 It is known for its unique structure, which includes hydrazine and benzohydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropionyl chloride to form an intermediate ester. This ester is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: p-(3-Hydrazino-3-oxopropoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazine groups to amine groups.
Substitution: The hydrazine and benzohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzohydrazides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-(3-Hydrazino-3-oxopropoxy)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazine groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential anti-cancer activity, where it inhibits enzymes involved in cell division and proliferation .
Vergleich Mit ähnlichen Verbindungen
- 4-(3-Hydrazinyl-3-oxopropoxy)benzoic acid hydrazide
- Benzoic acid, 4-(3-hydrazino-3-oxopropoxy)-, hydrazide
- Benzoic acid, 4-(3-hydrazinyl-3-oxopropoxy)-, hydrazide
Uniqueness: p-(3-Hydrazino-3-oxopropoxy)benzohydrazide is unique due to its specific combination of hydrazine and benzohydrazide functional groupsIts ability to undergo a variety of chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
40835-52-7 |
|---|---|
Molekularformel |
C10H14N4O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-(3-hydrazinyl-3-oxopropoxy)benzohydrazide |
InChI |
InChI=1S/C10H14N4O3/c11-13-9(15)5-6-17-8-3-1-7(2-4-8)10(16)14-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
JLZMCVVHWMNZOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN)OCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)




